An In-depth Technical Guide to 2-Bromoestradiol: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 2-Bromoestradiol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromoestradiol, a halogenated derivative of the natural estrogen, 17β-estradiol. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its role as an inhibitor of estrogen metabolism and its potential implications in research and drug development.
Chemical Structure and Properties
2-Bromoestradiol, also known as 2-bromo-1,3,5(10)-estratriene-3,17β-diol, is a synthetic steroid characterized by the introduction of a bromine atom at the C2 position of the estradiol (B170435) aromatic A-ring.[1] This modification significantly influences its biological properties.
Chemical Structure:
Caption: Chemical structure of 2-Bromoestradiol.
Physicochemical Properties:
The key physicochemical properties of 2-Bromoestradiol are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₈H₂₃BrO₂ | [1][2][3][4][5] |
| Molecular Weight | 351.28 g/mol | [2][3][4][5] |
| CAS Number | 15833-07-5 | [1][3][4] |
| Appearance | Off-white solid | [3] |
| Melting Point | 197-199 °C | [3] |
| Solubility | Soluble in DMSO and Methanol | [1][3] |
| Purity | ≥98% | [1] |
| SMILES | C[C@@]12--INVALID-LINK--([H])[C@@]3([H])--INVALID-LINK--([H])C4=CC(Br)=C(O)C=C4CC3 | [1] |
| InChI | InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | [1] |
Synthesis and Purification
Synthesis Protocol
An improved method for the synthesis of 2-Bromoestradiol involves the direct bromination of estradiol-17β using 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCO).[1] This method provides good yields of both 2- and 4-bromoestradiols.
Experimental Workflow for Synthesis:
Caption: Workflow for the synthesis of 2-Bromoestradiol.
Detailed Methodology: A detailed experimental protocol for the synthesis is not readily available in the public domain. The general procedure involves the slow addition of a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone in a mixture of chloroform and tetrahydrofuran (B95107) to a stirred solution of estradiol-17β in the same solvent system at a reduced temperature (e.g., -10°C).[1] After the addition is complete, the reaction is typically stirred for a short period before being quenched and worked up. The workup involves washing with an aqueous solution of sodium carbonate and then with water, followed by drying the organic layer and removing the solvent under reduced pressure.
Purification
The crude product from the synthesis is a mixture of 2-Bromoestradiol and its isomer, 4-Bromoestradiol. These isomers can be separated by fractional crystallization.[2]
Experimental Protocol for Fractional Crystallization: Detailed, specific protocols for the fractional crystallization of 2-Bromoestradiol are not publicly available. However, the general principle of fractional crystallization involves dissolving the mixture of isomers in a suitable hot solvent and then allowing the solution to cool slowly.[2] The less soluble isomer will crystallize out first, and can be collected by filtration. The process may need to be repeated to achieve high purity. The choice of solvent is critical and would require experimental optimization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution 1H and 13C NMR spectra for 2-Bromoestradiol are not widely published, the structural confirmation would rely on the characteristic shifts induced by the bromine atom on the aromatic A-ring. The proton and carbon signals of the steroidal backbone would be assigned based on standard 2D NMR techniques like COSY, HSQC, and HMBC. The presence of the bromine at the C2 position would be confirmed by the splitting pattern and chemical shifts of the remaining aromatic protons at C1 and C4.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of 2-Bromoestradiol. Due to the presence of a bromine atom, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[6] The fragmentation pattern would likely involve the loss of the bromine atom and characteristic cleavages of the steroid rings.
Biological Activity and Experimental Protocols
2-Bromoestradiol is primarily known for its inhibitory activity against estrogen 2-hydroxylase, an enzyme involved in the metabolic pathway of estrogens.[1][2][7]
Inhibition of Estrogen 2-Hydroxylase
Experimental Protocol for Estrogen 2-Hydroxylase Inhibition Assay (Radiometric Method):
This assay measures the ability of a test compound, such as 2-Bromoestradiol, to inhibit the conversion of a radiolabeled estradiol substrate to its 2-hydroxylated product.[3][8][9]
Experimental Workflow:
Caption: Workflow for Estrogen 2-Hydroxylase Inhibition Assay.
Detailed Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from male rats by differential centrifugation.
-
Incubation: The assay is typically carried out in a phosphate (B84403) buffer containing the liver microsomes, a radiolabeled substrate such as [2-³H]estradiol, and an NADPH-generating system.
-
Inhibition: Various concentrations of 2-Bromoestradiol are added to the incubation mixture.
-
Reaction: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time.
-
Termination and Extraction: The reaction is stopped, and the mixture is extracted to separate the product (³H₂O) from the unreacted substrate.
-
Quantification: The amount of radioactivity in the aqueous phase, which corresponds to the amount of ³H₂O formed, is determined by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of 2-Bromoestradiol is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Estrogen Receptor Binding
While 2-Bromoestradiol is primarily studied as an enzyme inhibitor, its structural similarity to estradiol suggests potential interaction with estrogen receptors (ERs). The following is a general protocol for a competitive estrogen receptor binding assay.[10]
Experimental Protocol for Estrogen Receptor Alpha (ERα) Competitive Binding Assay:
Detailed Methodology:
-
Preparation of Uterine Cytosol: Uterine cytosol, which is rich in ERα, is prepared from ovariectomized rats.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (2-Bromoestradiol).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]E₂ against the logarithm of the competitor concentration. The IC₅₀ value is determined from this curve, which represents the concentration of the test compound required to displace 50% of the specifically bound radioligand. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of the test compound to that of unlabeled 17β-estradiol.
Signaling Pathways
The biological effects of estrogens are mediated through complex signaling pathways. While the specific signaling consequences of 2-Bromoestradiol binding and enzyme inhibition are not extensively detailed in the literature, it is plausible that it could modulate pathways downstream of estrogen metabolism and potentially estrogen receptor signaling. The primary signaling pathways influenced by estrogens include the MAPK/ERK and PI3K-Akt pathways.[11][12][13][14][15][16][17][18]
MAPK/ERK Signaling Pathway:
Caption: Overview of the MAPK/ERK signaling pathway.
PI3K-Akt Signaling Pathway:
Caption: Overview of the PI3K-Akt signaling pathway.
Experimental Protocol for Assessing Pathway Activation (Western Blot): The effect of 2-Bromoestradiol on these pathways can be investigated by measuring the phosphorylation status of key proteins like ERK and Akt using Western blotting.
Detailed Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., a breast cancer cell line) is cultured and then treated with 2-Bromoestradiol for various time points and at different concentrations.
-
Protein Extraction: After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK, anti-phospho-Akt) and the total forms of the proteins (anti-ERK, anti-Akt).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.
Conclusion
2-Bromoestradiol is a valuable tool for studying the role of estrogen metabolism in various physiological and pathological processes. Its ability to inhibit estrogen 2-hydroxylase makes it a useful probe for investigating the biological functions of 2-hydroxyestrogens. Further research is warranted to fully elucidate its mechanism of action, its effects on downstream signaling pathways, and its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a foundation of the current knowledge on 2-Bromoestradiol and outlines key experimental approaches for its further investigation.
References
- 1. genscript.com [genscript.com]
- 2. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple radiometric assay for estradiol 2-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Estradiol rapidly activates Akt via the ErbB2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Akt expression and phosphorylation by 17beta-estradiol in the rat uterus during estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 17-β-Estradiol-mediated activation of extracellular-signal regulated kinase, phosphatidylinositol 3-kinase/protein kinase B-Akt and N-methyl-D-aspartate receptor phosphorylation in cortical synaptoneurosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combinations of Physiologic Estrogens with Xenoestrogens Alter ERK Phosphorylation Profiles in Rat Pituitary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
